ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is an intricate compound that merges several functional groups and sub-structures, each contributing to its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and structures. One plausible synthetic route could include:
Formation of the pyrazole ring: Starting with an appropriate hydrazine and a β-diketone in an acid-catalyzed cyclization.
Attachment of the nicotinamide group: Nucleophilic substitution involving a halogenated nicotinamide.
Esterification: Incorporation of the ethyl ester group via a Fischer esterification.
Introduction of the tetrahydrothiophen-3-yl group: Possibly through an ether linkage using a tetrahydrothiophene derivative under basic conditions.
Industrial Production Methods
In an industrial setting, these steps would be optimized for efficiency, cost-effectiveness, and yield. Batch processes might be used initially, but for large-scale production, continuous flow synthesis could be considered. This would involve:
Catalysts: Use of catalysts to accelerate reaction rates without affecting product quality.
Reactor Design: Utilizing reactors designed for maximum surface contact between reactants.
Purification: Implementation of high-throughput purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reducing conditions might affect the nicotinamide group, possibly converting it to a primary amine.
Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Depending on the reactions undertaken, major products could include:
Sulfoxides/Sulfones: From oxidation.
Amines: From reduction.
Substituted Pyrazoles/Thiophenes: From substitution reactions.
Scientific Research Applications
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate has garnered attention across several research areas:
Chemistry
Used as a building block in the synthesis of more complex molecules due to its multifaceted reactivity.
Biology
Investigated for its potential to interact with biological macromolecules, serving as a ligand in receptor-ligand studies.
Medicine
Explored for its therapeutic potential, possibly targeting specific enzymes or receptors due to its unique structure.
Industry
Could be utilized as a precursor or intermediate in the manufacturing of pharmaceuticals or specialty chemicals.
Mechanism of Action
The biological activity of this compound likely involves:
Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: The exact pathways would depend on the biological system but could include modulation of signal transduction pathways or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-5-(2-((thiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Similar but lacking the tetrahydro modification, affecting its chemical properties and biological activity.
Methyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate: Different ester group, impacting its solubility and reactivity.
Ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)benzamido)-1H-pyrazole-4-carboxylate: Substitution on the nicotinamide ring with a benzamide.
Uniqueness
This compound stands out due to its combination of functionalities, offering a unique profile of reactivity and potential biological interactions.
Properties
IUPAC Name |
ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOAYFMPUNEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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